2-Chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline

Description

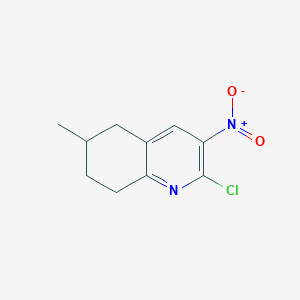

2-Chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline (CAS 1706449-95-7) is a substituted tetrahydroquinoline derivative featuring a chlorine atom at position 2, a methyl group at position 6, and a nitro group at position 3. The tetrahydroquinoline core provides partial saturation of the quinoline ring, enhancing conformational flexibility compared to fully aromatic analogues. This compound is commercially available with a purity of 97% and is typically used as a building block in medicinal chemistry and drug discovery, particularly in the development of C5a receptor antagonists . Its nitro group enables further functionalization, such as reduction to amines, which is critical for tuning bioactivity.

Properties

IUPAC Name |

2-chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-6-2-3-8-7(4-6)5-9(13(14)15)10(11)12-8/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGOBDKZARWNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NC(=C(C=C2C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline typically involves multiple steps starting from readily available precursors. One common method involves the nitration of 6-methylquinoline followed by chlorination. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group at the desired position. Subsequent chlorination can be achieved using reagents like phosphorus oxychloride or thionyl chloride under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to scale up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products

Reduction: 2-Chloro-6-methyl-3-amino-5,6,7,8-tetrahydroquinoline.

Substitution: 2-Amino-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline.

Oxidation: 2-Chloro-6-carboxy-3-nitro-5,6,7,8-tetrahydroquinoline.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, a study found that related nitroquinolines showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties. Research has indicated that certain nitro-substituted quinolines can induce apoptosis in cancer cells through various mechanisms. A case study involving similar compounds highlighted their efficacy in inhibiting tumor growth in preclinical models .

Chemical Synthesis and Intermediates

Building Block for Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its structure allows for various chemical modifications, making it useful for creating more complex molecules. For example, it can be utilized in the synthesis of other heterocyclic compounds which are important in pharmaceuticals and agrochemicals .

Catalytic Applications

Due to its unique electronic properties, this compound can act as a catalyst or catalyst precursor in certain organic reactions. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry approaches .

Materials Science

Polymer Chemistry

In materials science, derivatives of this compound have been explored for their potential use in polymerization processes. The incorporation of nitroquinoline structures into polymer matrices has been shown to enhance thermal stability and mechanical properties of the resulting materials .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Investigated the efficacy of nitroquinolines | Demonstrated significant inhibition of bacterial growth |

| Anticancer Research | Evaluated effects on cancer cell lines | Induced apoptosis and inhibited tumor growth |

| Synthesis Applications | Explored synthetic routes using this compound | Highlighted versatility as an intermediate in organic synthesis |

| Polymer Enhancement Study | Analyzed polymer composites with nitroquinolines | Improved mechanical properties and thermal stability |

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Molecular Properties

The structural uniqueness of 2-chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline lies in its combination of electron-withdrawing (Cl, NO₂) and electron-donating (CH₃) groups. Below is a detailed comparison with similar tetrahydroquinoline derivatives:

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

2-Chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline (CAS No. 1706449-95-7) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H11ClN2O2

- Molecular Weight : 226.66 g/mol

- CAS Number : 1706449-95-7

- Purity : Varies by supplier; typically requires inert atmosphere storage at 2-8°C .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Antiviral Activity

Recent studies have indicated that derivatives of tetrahydroquinoline structures exhibit antiviral properties. For instance, a study highlighted the anti-coronavirus activity of related tetrahydroquinoline derivatives against strains such as HCoV-229E and HCoV-OC43. The antiviral efficacy was compared with known antiviral agents like chloroquine and hydroxychloroquine, showing promising results in terms of lower cytotoxicity and effective viral inhibition .

Antimicrobial Properties

The tetrahydroquinoline scaffold has been linked to antimicrobial activity. Compounds similar to this compound have demonstrated significant antibacterial effects. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .

Antitumor Effects

The compound's structural analogs have been studied for their antitumor properties. Research indicates that modifications in the tetrahydroquinoline structure can enhance its ability to inhibit tumor growth. Some studies have reported cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that its activity may involve:

- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.

- Disruption of Bacterial Cell Wall Synthesis : The structural features may allow it to target bacterial cell wall components effectively.

- Induction of Apoptosis in Cancer Cells : Modifications in signaling pathways leading to cell death have been observed with related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.